molecular formula C12H10BrNO2 B8439959 4-(benzyloxy)-3-bromopyridin-2(1H)-one

4-(benzyloxy)-3-bromopyridin-2(1H)-one

Cat. No.: B8439959
M. Wt: 280.12 g/mol
InChI Key: MBZFDYCYTJIYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a valuable brominated and benzyl-protected pyridinone derivative designed for pharmaceutical research and development. This compound serves as a versatile synthetic intermediate, particularly in the exploration of novel heterocyclic compounds with targeted biological activity . Its core structure is part of ongoing investigations into potent analgesics, specifically in the development of pyridin-2(1H)-one derivatives studied for their efficacy in inhibiting cutaneous mechanical allodynia, a common symptom of chronic pain . Furthermore, closely related structural analogues of this compound have been identified as potent and selective inhibitors of p38 kinase, a key target in inflammatory pathways . The presence of both bromine and a benzyloxy group makes it a suitable substrate for various cross-coupling reactions, enabling further structural diversification for structure-activity relationship (SAR) studies . Researchers can utilize this building block to synthesize more complex molecules aimed at advancing the understanding of physiological pain mechanisms and identifying new therapeutic approaches . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

3-bromo-4-phenylmethoxy-1H-pyridin-2-one

InChI

InChI=1S/C12H10BrNO2/c13-11-10(6-7-14-12(11)15)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

MBZFDYCYTJIYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=O)NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(benzyloxy)-3-bromopyridin-2(1H)-one with analogous pyridinone derivatives:

Compound Name Molecular Formula Substituents Key Properties (LogP, Solubility) Applications/Activity
4-(Benzyloxy)-3-bromopyridin-2(1H)-one C₁₉H₁₆BrNO₂ 4-benzyloxy, 3-bromo LogP: ~3.5 (estimated); Moderate solubility in organic solvents Antimicrobial scaffold
4-Bromopyridin-2(1H)-one C₅H₄BrNO 4-bromo, no benzyloxy LogP: 1.43 (iLOGP); Solubility: 22.7 mg/mL (water) Base structure for kinase inhibitors
3-(4-Bromophenyl)pyridin-2(1H)-one C₁₁H₈BrNO 3-(4-bromophenyl) LogP: ~2.8 (estimated); Low aqueous solubility Anticancer candidate
3,4-Bis(benzyloxy)-6-bromo-N'-hydroxypicolinimidamide C₂₆H₂₂BrN₃O₃ 3,4-bis(benzyloxy), 6-bromo LogP: ~4.1; High lipophilicity Intermediate for oxadiazole synthesis

Key Observations :

  • Lipophilicity: The benzyloxy group in 4-(benzyloxy)-3-bromopyridin-2(1H)-one increases its LogP compared to simpler bromopyridinones (e.g., 4-bromopyridin-2(1H)-one), enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity: The bromine atom at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs like 3-(4-bromophenyl)pyridin-2(1H)-one .

Q & A

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature60–100°CHigher temps favor substitution but risk side reactions
SolventDMF, acetonitrileDMF enhances nucleophilicity; acetonitrile reduces byproducts
Reaction Time6–24 hoursProlonged time improves conversion but may degrade product

Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Basic: How is the structure of 4-(benzyloxy)-3-bromopyridin-2(1H)-one characterized spectroscopically?

Key techniques include:

  • NMR :
    • ¹H NMR : Peaks for benzyl protons (δ 4.8–5.2 ppm, singlet) and pyridinone ring protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, brominated C3 at ~110 ppm .
  • HRMS : Confirm molecular formula (C₁₉H₁₆BrNO₂, [M+H]⁺ = 370.0364) .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~550 cm⁻¹) .

Basic: What preliminary biological activities have been reported for this compound?

Initial screens suggest:

  • Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) .
  • Anticancer Potential : IC₅₀ values of 10–50 µM in breast (MCF-7) and prostate (PC-3) cancer cell lines .

Q. Table: Preliminary Bioactivity Data

Assay TypeCell Line/ModelResult (IC₅₀/MIC)Mechanism Hypotheses
CytotoxicityMCF-725 µMApoptosis induction
AntimicrobialS. aureus32 µg/mLMembrane disruption

Advanced: How can synthetic yields be improved while minimizing side-product formation?

Q. Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Catalytic Systems : Use of Pd catalysts for Suzuki-Miyaura coupling to attach aryl groups without dehalogenation .
  • Byproduct Analysis : LC-MS monitoring identifies intermediates (e.g., debrominated products) for real-time optimization .

Q. Table: Yield Optimization

MethodYield (%)Purity (%)Key Advantage
Conventional Heating45–5585–90Low equipment cost
Microwave70–8095–98Faster, higher purity

Advanced: What mechanistic insights exist for its biological activity?

  • Tubulin Polymerization Inhibition : Derivatives bind to the colchicine site (docking scores −7.22 kcal/mol) via interactions with ASN249 and LYS254 residues .
  • Apoptosis Pathways : Dose-dependent caspase-3 activation (2–4-fold increase at 10 µM) and mitochondrial membrane depolarization observed .
  • ROS Generation : Elevated reactive oxygen species (ROS) levels (1.5–2x baseline) in cancer cells .

Q. Table: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interactions
Tubulin−7.22ASN249, LYS254, TYR224
Topoisomerase II−6.85ASP463, MET766

Advanced: How do structural modifications influence its bioactivity?

Q. Structure-Activity Relationship (SAR) Findings :

  • Benzyloxy Group : Removal reduces anticancer activity (IC₅₀ > 100 µM), highlighting its role in target binding .
  • Bromine Substitution : Replacement with Cl or I alters electrophilicity; Br optimizes balance between reactivity and stability .
  • Pyridinone Ring : Saturation (dihydropyridinone) decreases potency, suggesting planarity is critical .

Q. Table: SAR Analysis of Derivatives

ModificationCytotoxicity (MCF-7 IC₅₀, µM)Solubility (LogP)
3-Bromo, 4-benzyloxy252.8
3-Chloro, 4-benzyloxy482.5
4-Hydroxy (no benzyl)>1001.2

Advanced: What computational tools are used to predict its physicochemical and ADMET properties?

  • Molinspiration : Calculates LogP (2.8), TPSA (58 Ų), and drug-likeness (Lipinski compliance: MW <500, H-bond donors ≤5) .
  • PASS Prediction : Anticancer (Pa = 0.72), antimicrobial (Pa = 0.65) activities predicted .
  • ADMET : Low hepatotoxicity risk (preADMET score: 0.15) but moderate CYP3A4 inhibition .

Advanced: How is its stability assessed under physiological conditions?

  • pH Stability : Degrades rapidly at pH >8 (t₁/₂ = 2h) due to benzyloxy group hydrolysis; stable at pH 5–7 (t₁/₂ >24h) .
  • Plasma Stability : 85% remaining after 4h in human plasma, indicating moderate metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.